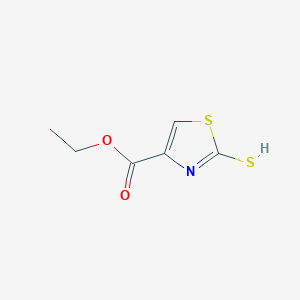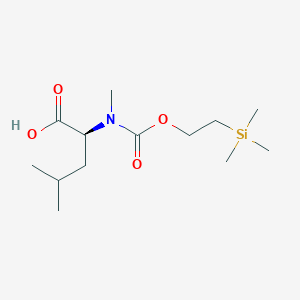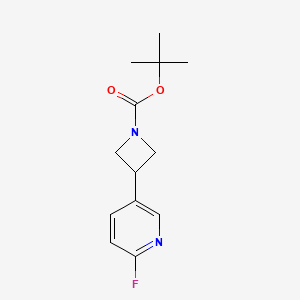![molecular formula C18H21NO5 B8090390 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8090390.png)
8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane core. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The key steps include:
Formation of the bicyclic core via intramolecular cyclization reactions.
Introduction of the benzyl and ethyl groups through selective functionalization.
Oxidation and esterification reactions to introduce the carboxylate groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl group to an ethyl ester.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ethyl esters.
Reduction: Production of hydroxylated derivatives.
Substitution: Generation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a valuable building block in organic synthesis.
Biology: The biological applications of 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate include its potential use as a pharmacophore in drug discovery. Its structural similarity to natural alkaloids suggests possible bioactivity.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness: 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and biological activities compared to its similar counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
8-O-benzyl 3-O-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-23-17(21)14-10-13-8-9-15(16(14)20)19(13)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFKHNLJJKCPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1=O)N2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-3-(tert-butyl)-4-(4',6'-Dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole--H2S complex](/img/structure/B8090315.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8090318.png)
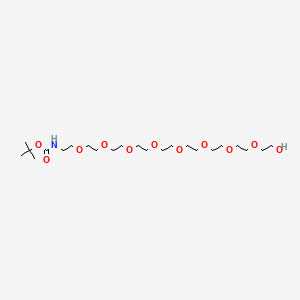
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B8090321.png)
![tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8090323.png)
![tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate](/img/structure/B8090328.png)
![(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090338.png)
![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8090349.png)
![7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8090363.png)
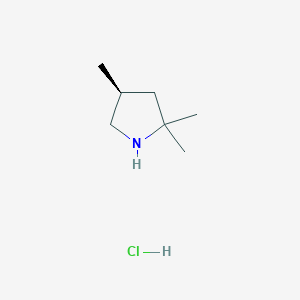
![Spiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B8090374.png)
